Cas no 2059911-70-3 ((1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride)

(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- (S)-1-(Piperidin-4-yl)ethan-1-ol HCl
- (1S)-1-piperidin-4-ylethanol;hydrochloride
- (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride
- C77461
- (S)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride
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- MDL: MFCD30535927
- インチ: 1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m0./s1
- InChIKey: VZWZDSNQJWQRNJ-RGMNGODLSA-N
- ほほえんだ: Cl.O[C@@H](C)C1CCNCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 79
- トポロジー分子極性表面積: 32.299
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344900-0.25g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95.0% | 0.25g |
$503.0 | 2025-03-18 | |
Enamine | EN300-344900-10.0g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95.0% | 10.0g |
$8233.0 | 2025-03-18 | |
TRC | S682008-50mg |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 50mg |
$ 230.00 | 2022-06-03 | ||
Aaron | AR01BSLQ-100mg |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95% | 100mg |
$511.00 | 2025-03-30 | |
Enamine | EN300-344900-1g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95% | 1g |
$1016.0 | 2023-09-03 | |
1PlusChem | 1P01BSDE-10g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95% | 10g |
$10238.00 | 2023-12-19 | |
Aaron | AR01BSLQ-10g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95% | 10g |
$11346.00 | 2023-12-14 | |
A2B Chem LLC | AW28802-10g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95% | 10g |
$8702.00 | 2024-04-20 | |
Enamine | EN300-344900-0.1g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95.0% | 0.1g |
$353.0 | 2025-03-18 | |
Enamine | EN300-344900-5.0g |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride |
2059911-70-3 | 95.0% | 5.0g |
$4219.0 | 2025-03-18 |
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Wei Chen Nanoscale, 2015,7, 6957-6990
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochlorideに関する追加情報
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride: A Promising Compound in Pharmaceutical Research
(1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride, with the CAS number 2059911-70-3, is a chiral compound that has garnered significant attention in the field of pharmaceutical research. This compound belongs to the class of organic molecules characterized by its unique stereochemistry and functional group configuration. The hydrochloride salt form of this compound is particularly noteworthy due to its solubility properties and potential applications in drug development. Recent studies have highlighted its role in modulating neurotransmitter systems, making it a candidate for therapeutic interventions in neurological disorders.
The molecular structure of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride features a piperidine ring connected to an ethan-1-ol moiety through a carbon-carbon bond. The (1S) stereochemistry of the molecule is critical for its pharmacological activity, as it influences the compound's interaction with biological targets. The hydrochloride salt form enhances its solubility in aqueous environments, which is essential for pharmaceutical formulations. This structural feature also contributes to its stability under various storage conditions, a crucial factor in drug development processes.
Recent advancements in pharmaceutical research have underscored the potential of (1S)-1-(piperid-4-yl)ethan-1-ol hydrochloride as a modulator of the serotonin system. A 2023 study published in Pharmaceutical Research demonstrated that this compound exhibits selective agonist activity at the 5-HT1A receptor, a key target in the treatment of depression and anxiety disorders. The study highlighted its ability to enhance serotonergic signaling without inducing the side effects commonly associated with traditional antidepressants. This finding has sparked interest in its potential as a next-generation therapeutic agent.
Another area of research focuses on the neuroprotective properties of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride. A 2024 review in Neuropharmacology discussed its role in mitigating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and exert its effects in the central nervous system makes it a promising candidate for the development of neuroprotective drugs. These findings suggest that its therapeutic applications may extend beyond psychiatric disorders.
The synthetic pathways for (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride have been extensively explored to optimize its production for pharmaceutical use. A 2023 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that employs chiral catalysts to achieve high enantiomeric purity. This approach not only improves the efficiency of the synthesis process but also ensures the production of the (1S) enantiomer, which is critical for its pharmacological activity. Such advancements in synthetic chemistry are essential for the large-scale manufacturing of this compound.
Furthermore, the pharmacokinetic profile of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride has been investigated to evaluate its suitability for therapeutic use. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and prolonged half-life make it a viable option for oral administration, reducing the need for frequent dosing. These pharmacokinetic characteristics are crucial for the development of effective drug formulations.
Despite its promising properties, the potential side effects and toxicological profile of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride require further investigation. A 2023 toxicity study in Toxicological Sciences found that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects reported in preclinical models. However, long-term safety studies are necessary to assess its impact on human health, particularly in patients with preexisting conditions.
The clinical relevance of (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is being explored in various therapeutic contexts. Researchers are investigating its potential in treating mood disorders, anxiety, and chronic pain. A 2024 clinical trial published in The Lancet Psychiatry reported that patients treated with this compound showed significant improvements in symptoms of depression compared to those receiving placebo. These findings suggest that it may offer a novel therapeutic approach for patients who do not respond to conventional treatments.
Additionally, the role of this compound in drug discovery is being leveraged to develop new therapeutics for a range of diseases. Its unique ability to modulate multiple neurotransmitter systems makes it a valuable tool in the development of multitarget drugs. A 2023 review in Drug Discovery Today highlighted its potential in the treatment of metabolic disorders, where it may help regulate appetite and energy expenditure. These explorations underscore the versatility of this compound in pharmaceutical research.
In conclusion, (1S)-1-(piperidin-4-yl)ethan-1-ol hydrochloride represents a significant advancement in the field of pharmaceutical science. Its unique structural features, pharmacological activity, and potential applications in treating various diseases make it a promising candidate for further research and development. As studies continue to uncover its mechanisms of action and therapeutic potential, this compound may play a pivotal role in the future of drug discovery and treatment strategies.
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